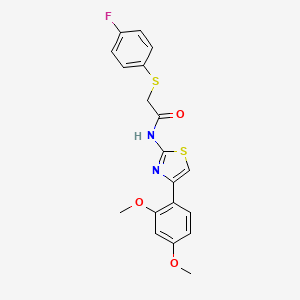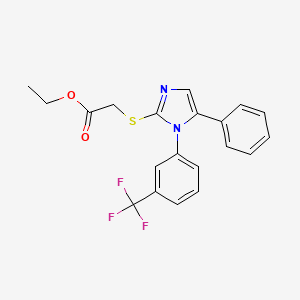
ethyl 2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetate is an organic compound belonging to the class of imidazoles This compound is notable for its unique chemical structure, featuring an ethyl acetate group attached to an imidazole ring through a sulfur atom, combined with phenyl and trifluoromethylphenyl groups
作用機序
Target of Action
Compounds containing the trifluoromethyl group have been found to exhibit numerous pharmacological activities .
Mode of Action
It is known that the trifluoromethyl group in organic molecules can exhibit unique behaviors, leading to various applications in medicines .
Biochemical Pathways
Compounds with a trifluoromethyl group have been found to significantly affect pharmaceutical growth .
Result of Action
It is known that compounds with a trifluoromethyl group can exhibit various pharmacological activities .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetate can involve several key steps:
Formation of Imidazole Ring: : Starting from readily available precursors like benzylamines and aldehydes, the imidazole ring is formed via cyclization reactions.
Thioether Formation: : This involves the reaction of the imidazole derivative with a sulfur-containing compound under suitable conditions to form the thioether bond.
Ethylation: : Finally, the ethyl acetate group can be introduced through esterification reactions using ethyl chloroacetate.
Industrial Production Methods: On an industrial scale, optimization of these synthetic routes may include:
Continuous-Flow Reactors: : To enhance reaction efficiency and product yield.
Catalysis: : Use of catalysts to streamline reaction pathways and reduce by-products.
化学反応の分析
Types of Reactions: Ethyl 2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetate undergoes:
Oxidation: : Converting thioether to sulfoxide or sulfone under oxidizing conditions.
Reduction: : Reducing imidazole derivatives to generate more active forms.
Substitution: : Nucleophilic substitution on ethyl acetate moiety.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride.
Nucleophiles: : Sodium ethoxide, Grignard reagents.
Major Products Formed: The products vary based on reaction conditions but include sulfoxides, sulfones, reduced imidazoles, and substituted acetates.
Chemistry
Catalysts: : Investigated for its role as a ligand in catalytic cycles.
Synthesis Intermediate: : Utilized in creating complex organic molecules.
Biology
Enzyme Inhibitors: : Potential inhibitor for enzymes with sulfur interaction.
Medicine
Drug Development: : Explored for its pharmacological properties, particularly in anti-inflammatory and anti-cancer agents.
Industry
Material Science: : Used in designing materials with specific chemical properties.
類似化合物との比較
Compared to other imidazole derivatives, ethyl 2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetate is unique due to its trifluoromethyl group, which imparts significant electron-withdrawing effects, enhancing its reactivity and stability.
Similar Compounds Include
Ethyl 2-((5-phenyl-1H-imidazol-2-yl)thio)acetate: : Lacks trifluoromethyl group.
2-((5-Phenyl-1H-imidazol-2-yl)thio)acetic acid: : Acetic acid instead of ethyl ester.
Phenyl imidazoles with various substitutions: : Differ in side groups and functionalization.
特性
IUPAC Name |
ethyl 2-[5-phenyl-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O2S/c1-2-27-18(26)13-28-19-24-12-17(14-7-4-3-5-8-14)25(19)16-10-6-9-15(11-16)20(21,22)23/h3-12H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHRMTRHILBNRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
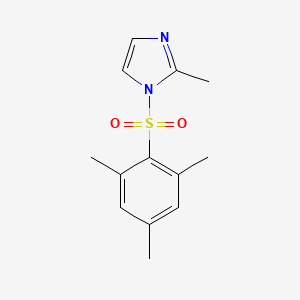
![6-(2,5-dimethoxyphenyl)-2-[(3-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2907853.png)
![2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}acetamide](/img/structure/B2907855.png)
![N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2907858.png)
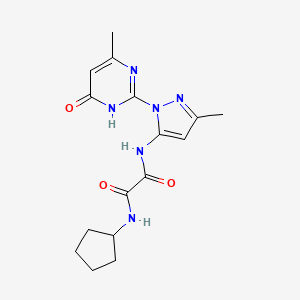
![3-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2907860.png)
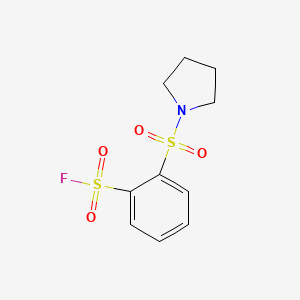
![N'-[4-(dimethylamino)phenyl]-N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}ethanediamide](/img/structure/B2907862.png)
![4-methyl-N-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2907865.png)
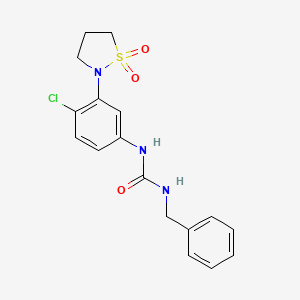
![1-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2907870.png)
![(2E)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2907871.png)
![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2907873.png)
